molecular formula C4H4INOS B2490619 Thiazole, 4-iodo-2-methoxy- CAS No. 1401963-34-5

Thiazole, 4-iodo-2-methoxy-

Cat. No. B2490619
CAS RN: 1401963-34-5
M. Wt: 241.05
InChI Key: GVPPOSXLMUIGSW-UHFFFAOYSA-N
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Description

“Thiazole, 4-iodo-2-methoxy-” is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Thiazole-based Schiff base compounds have been synthesized using both conventional and green approaches, with ZnO nanoparticles as a catalyst . An incorporation of a halogen atom on the thiazole was completed via reaction with either N-iodosuccinimide or N-bromosuccinimide .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring has been investigated for its potential as an antitumor and cytotoxic agent. Researchers have synthesized derivatives of 4-iodo-2-methoxy-1,3-thiazole and evaluated their effects on various cancer cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .

Antimicrobial Properties

Thiazoles, including 4-iodo-2-methoxy-1,3-thiazole, exhibit antimicrobial activity. Sulfathiazole, an antimicrobial drug, contains a thiazole moiety. Additionally, the antifungal medication abafungin, which is used topically to treat skin infections caused by fungi, also contains a thiazole ring .

Antioxidant Potential

Certain thiazole derivatives, including those derived from 4-iodo-2-methoxy-1,3-thiazole, possess antioxidant properties. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds exhibited potent in vitro antioxidant activity .

Biological Activities

Thiazoles are found in various biologically active compounds. Examples include:

Chemical Synthesis and Drug Development

Thiazoles serve as parent materials for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatile scaffold allows for the design and development of novel drug molecules with reduced side effects .

Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy release from carbohydrates during metabolism and contributes to the normal functioning of the nervous system by aiding neurotransmitter synthesis, such as acetylcholine .

Safety and Hazards

The safety data sheets of related compounds such as 3-Hydroxy-4-methoxybenzaldehyde and 4-Iodoanisole indicate that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment as required.

Future Directions

Thiazole and its derivatives have been the subject of numerous studies due to their diverse biological activities. Future research could focus on the discovery of new thiazole-containing drugs, with an emphasis on improving their therapeutic efficacy and reducing side effects . The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds , suggesting a potential direction for future research.

properties

IUPAC Name

4-iodo-2-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INOS/c1-7-4-6-3(5)2-8-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPPOSXLMUIGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 4-iodo-2-methoxy-

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